molecular formula C14H15ClN2OS B2685368 3-chloro-N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]benzamide CAS No. 873010-73-2

3-chloro-N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]benzamide

Cat. No.: B2685368
CAS No.: 873010-73-2
M. Wt: 294.8
InChI Key: MLTDTHNVGJXBTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of benzamides It features a benzamide core substituted with a 3-chloro group and an ethyl chain linked to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]benzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.

    Attachment of the Ethyl Chain: The ethyl chain can be introduced via alkylation reactions using appropriate alkyl halides.

    Formation of the Benzamide Core: The benzamide core is formed by reacting 3-chlorobenzoic acid with an amine derivative under dehydrating conditions, often using reagents like thionyl chloride or carbodiimides.

    Coupling of the Thiazole and Benzamide Moieties: The final step involves coupling the thiazole derivative with the benzamide core using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group on the benzamide ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, altering its electronic properties.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Hydrolysis: Formation of 3-chlorobenzoic acid and 2-(2,4-dimethyl-1,3-thiazol-5-yl)ethylamine.

Scientific Research Applications

3-chloro-N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]benzamide has diverse applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Biological Studies: Used as a probe to study enzyme interactions and receptor binding due to its structural features.

    Industrial Chemistry: Employed as an intermediate in the synthesis of more complex organic molecules and materials.

Mechanism of Action

The mechanism of action of 3-chloro-N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]benzamide involves its interaction with specific molecular targets:

    Molecular Targets: It may bind to enzymes or receptors, altering their activity. For example, it can inhibit certain enzymes by mimicking the substrate or binding to the active site.

    Pathways Involved: The compound can modulate signaling pathways by affecting the activity of key proteins involved in cellular processes such as proliferation, apoptosis, and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]benzamide
  • 3-chloro-N-[2-(2,4-dimethyl-1,3-thiazol-4-yl)ethyl]benzamide
  • 3-chloro-N-[2-(2,5-dimethyl-1,3-thiazol-5-yl)ethyl]benzamide

Uniqueness

3-chloro-N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]benzamide is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity towards molecular targets. This makes it a valuable compound for developing targeted therapies and studying specific biological pathways.

Properties

IUPAC Name

3-chloro-N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2OS/c1-9-13(19-10(2)17-9)6-7-16-14(18)11-4-3-5-12(15)8-11/h3-5,8H,6-7H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLTDTHNVGJXBTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CCNC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.